![molecular formula C20H20N4S2 B2892920 5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile CAS No. 402954-56-7](/img/structure/B2892920.png)
5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile
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Overview
Description
5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile is a chemical compound with the CAS No. 402954-56-7. It is a ligand with an IC50 of 9.34E+3nM . The molecular formula is C19H18N4S2, with an average mass of 366.503 Da and a monoisotopic mass of 366.097290 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopentylidene group attached to a cyano group, a thiazolyl group, and a propylthio group. The compound also contains a methyl group and a nicotinonitrile group . For a detailed structural analysis, it would be beneficial to use specialized software or tools that can visualize the molecular structure based on its SMILES or InChI string .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For a comprehensive understanding of its reactivity, it would be necessary to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results. For a comprehensive analysis of these properties, it would be necessary to refer to specialized chemical databases or literature .Scientific Research Applications
Regioselective Synthesis Applications
The synthesis of new heterocyclic compounds often involves regioselective reactions. For instance, cyclocondensation of certain nitrile and cysteamine derivatives can afford thiazolidin-2-ylidene malononitrile compounds, which upon further reaction with sodium hydrosulfide, yield thioamide derivatives in a regioselective manner. These compounds can then react with α-bromocarbonyl compounds to give new cyano(thiazolidin-2-ylidene)thiazoles, showcasing the compound's utility in synthesizing novel thiazole derivatives with potential biological activities (Bakavoli et al., 2009).
Antimicrobial Agent Development
The compound also finds application in the development of antimicrobial agents. Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds, obtained through various synthetic routes involving reactions with cyanoacetamide, have shown promising antibacterial and antifungal activities, indicating the potential of such compounds in medicinal chemistry and drug development (Darwish et al., 2014).
Photophysical Property Studies
The compound's derivatives also play a role in studying photophysical properties. For example, dioxaborine derivatives containing nitrile groups have been synthesized to explore their absorption and fluorescence in the red and NIR region, demonstrating the compound's relevance in the development of efficient long-wavelength fluorophores for various optical applications (Polishchuk et al., 2018).
Anticancer and Antioxidant Activity Evaluation
Moreover, derivatives of the compound have been synthesized to evaluate their anticancer and antioxidant activities. Novel 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, prepared using ketene N,S-acetal salts, have demonstrated significant antioxidant and anticancer activities, highlighting the compound's potential in the development of new therapeutic agents (Saied et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-[2-[cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl]-6-methyl-2-propylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S2/c1-3-8-25-19-15(10-21)9-16(13(2)23-19)18-12-26-20(24-18)17(11-22)14-6-4-5-7-14/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRZBXNMCDMKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=C3CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile |
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